Methyl 2-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)benzoate
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Overview
Description
“Methyl 2-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)benzoate” is a chemical compound . It is related to a group of compounds known as synthetic cannabinoid receptor agonists .
Molecular Structure Analysis
The molecular formula of this compound is C22H20FN3O3S . It contains a fluorophenyl group, an oxadiazol group, a piperidine carbonyl group, and a benzoate group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 425.5 g/mol, a topological polar surface area of 101 Ų, and a complexity of 624 . It has no hydrogen bond donors, seven hydrogen bond acceptors, and five rotatable bonds .properties
IUPAC Name |
methyl 2-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-1-carbonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O4/c1-30-23(29)17-9-3-2-8-16(17)22(28)27-12-6-7-15(14-27)13-20-25-21(26-31-20)18-10-4-5-11-19(18)24/h2-5,8-11,15H,6-7,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPAUECVYEJXTQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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